molecular formula C8H10ClNO2S B1366977 N-(3-(Chloromethyl)phenyl)methanesulfonamide CAS No. 362529-31-5

N-(3-(Chloromethyl)phenyl)methanesulfonamide

Cat. No. B1366977
M. Wt: 219.69 g/mol
InChI Key: WLYKULGSHTZUOM-UHFFFAOYSA-N
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Description

“N-(3-(Chloromethyl)phenyl)methanesulfonamide” is a chemical compound with the CAS Number: 362529-31-5 . It has a molecular weight of 219.69 and its IUPAC name is N-[3-(chloromethyl)phenyl]methanesulfonamide . The compound is an off-white solid .


Synthesis Analysis

The synthesis of “N-(3-(Chloromethyl)phenyl)methanesulfonamide” involves the reaction of 3-(chloromethyl)aniline hydrochloride with triethylamine in tetrahydrofuran. Methanesulfonyl chloride is then slowly added to the reaction solution, which is stirred at room temperature for 2 hours .


Molecular Structure Analysis

The molecular formula of “N-(3-(Chloromethyl)phenyl)methanesulfonamide” is C8H10ClNO2S . The InChI code for the compound is 1S/C8H10ClNO2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3 .


Physical And Chemical Properties Analysis

“N-(3-(Chloromethyl)phenyl)methanesulfonamide” is an off-white solid . It has a molecular weight of 219.69 and its molecular formula is C8H10ClNO2S .

Scientific Research Applications

Synthetic Chemistry

N-(3-(Chloromethyl)phenyl)methanesulfonamide and its derivatives are widely used in synthetic chemistry. They demonstrate high reactivity, making them suitable for various chemical reactions. For instance, they have been employed in the synthesis of phenylmethanesulfonamide derivatives, highlighting their versatility in producing electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines (Yu. A. Aizina, G. Levkovskaya, & I. Rozentsveig, 2012).

Material Science and Corrosion Inhibition

In material science, certain derivatives of N-(3-(Chloromethyl)phenyl)methanesulfonamide, like quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, have been studied for their corrosion inhibition properties on mild steel. These compounds form a protective film on metal surfaces, making them valuable in industrial applications (L. Olasunkanmi, I. Obot, & E. Ebenso, 2016).

Pharmaceutical Research

The derivatives of N-(3-(Chloromethyl)phenyl)methanesulfonamide have been explored in pharmaceutical research. Some compounds have shown potential as Class III antiarrhythmic agents, which could have significant implications for treating cardiac arrhythmias (J. Hester et al., 1991).

Organic and Computational Chemistry

In organic chemistry, N-(3-(Chloromethyl)phenyl)methanesulfonamide derivatives have been utilized to study chemical structures and reactions. For example, investigations into the molecular conformation, NMR chemical shifts, and vibrational transitions of these compounds have contributed to a deeper understanding of their chemical properties (M. Karabacak, M. Cinar, & M. Kurt, 2010).

Quantum Chemical Studies

Quantum chemical calculations have been applied to N-(3-(Chloromethyl)phenyl)methanesulfonamide derivatives to predict their free energy and determine molecular orbitals, contributing to antioxidant research (Yuan Xue et al., 2022).

Safety And Hazards

The safety information for “N-(3-(Chloromethyl)phenyl)methanesulfonamide” indicates that it should be handled with care. Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

N-[3-(chloromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYKULGSHTZUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453481
Record name N-[3-(Chloromethyl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Chloromethyl)phenyl)methanesulfonamide

CAS RN

362529-31-5
Record name N-[3-(Chloromethyl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

873 mg (4.903 mmol) of 3-(chloromethyl)aniline hydrochloride (Example 89A) were initially charged in 4 ml of tetrahydrofuran, and 2.48 g (24.514 mmol) of triethylamine were added. A solution of 421 mg (3.677 mmol) of methanesulfonyl chloride in 3 ml of tetrahydrofuran was slowly added dropwise, and the reaction solution was stirred at RT for 2 h. The reaction solution was concentrated using a rotary evaporator and the residue was purified by preparative HPLC (Chromasil, water/acetonitrile).
Quantity
873 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step Two
Quantity
421 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of (3-amino-phenyl)-methanol (388 mg, 3.15 mmoles), lithium chloride (270 mg, 6.3 mmoles) and 2,6-lutidine (0.821 mL, 6.93 mmoles) in DMF (10 mL) was cooled at 0° C. under nitrogen atmosphere. Methanesulphonylchloride (0.536 mL, 6.93 mmoles) was added dropwise, and the mixture was stirred at room temperature for 3 hours. Water (30 mL) was then added, and the mixture was extracted with AcOEt (3×40 mL). The organic layer was washed with brine, dried over Na2SO4 and evaporated to dryness. The crude material was purified by flash chromatography (SiO2, petroleum ether/AcOEt from 10/0 to 8/2) to yield 330 mg of the title compound.
Quantity
388 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
0.821 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.536 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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